![molecular formula C16H12O4 B253425 2,3-Diphenyl-2-butenedioic acid](/img/structure/B253425.png)
2,3-Diphenyl-2-butenedioic acid
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Description
2,3-Diphenyl-2-butenedioic acid is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 2,3-diphenyl-2-butenedioic acid is C16H14O4. It features a conjugated diene system that contributes to its reactivity and potential applications in various chemical reactions.
Medicinal Applications
Therapeutic Uses:
this compound has been studied for its potential therapeutic effects. Research indicates that derivatives of this compound may act as antioxidants and anti-inflammatory agents . For instance, studies have shown that compounds based on its structure can induce heme oxygenase-1 (HO-1), which plays a role in cellular defense against oxidative stress .
Case Study:
A study published in 2021 examined the antioxidant properties of various compounds derived from this compound. The results demonstrated that these compounds could significantly reduce lipid peroxidation levels in vitro, suggesting potential applications in treating oxidative stress-related diseases .
Industrial Applications
Biocidal Additives:
This compound has been reported to be used as a biocidal additive in consumer products. Its effectiveness against various pathogens makes it valuable in the formulation of household and industrial cleaning agents .
Case Study:
In an assessment conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), this compound was identified as having significant utility in consumer products such as leather goods and textiles due to its protective properties against microbial growth .
Organic Synthesis
Reagent in Chemical Reactions:
The compound serves as an important reagent in organic synthesis. Its ability to undergo various transformations allows it to be utilized in the synthesis of more complex molecules.
Data Table: Synthesis Applications
Reaction Type | Product Example | Reference |
---|---|---|
Michael Addition | 1,4-Addition Products | |
Condensation Reactions | Formation of β-keto esters | |
Polymerization | Production of polyesters |
Research Insights
Recent studies highlight the significance of this compound in advancing research within medicinal chemistry and materials science. The compound's ability to act as an antioxidant has been linked to various health benefits, including potential applications in treating neurodegenerative diseases due to its neuroprotective effects.
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(Z)-2,3-diphenylbut-2-enedioic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H,(H,17,18)(H,19,20)/b14-13- |
InChI Key |
QQCYMGFLVZNQQO-YPKPFQOOSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C(=O)O)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.